molecular formula C7H10BrClN2O2S B2431683 2-Amino-5-bromo-N-methylbenzenesulfonamide;hydrochloride CAS No. 2247107-00-0

2-Amino-5-bromo-N-methylbenzenesulfonamide;hydrochloride

Cat. No.: B2431683
CAS No.: 2247107-00-0
M. Wt: 301.58
InChI Key: IWEQOFOCYZRZOE-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-N-methylbenzenesulfonamide;hydrochloride is a chemical compound with the molecular formula C7H9BrN2O2S·HCl. It is a derivative of benzenesulfonamide, featuring an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group attached to the nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-N-methylbenzenesulfonamide;hydrochloride typically involves the following steps:

    Bromination: The starting material, N-methylbenzenesulfonamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-N-methylbenzenesulfonamide;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Amino-5-bromo-N-methylbenzenesulfonamide;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-N-methylbenzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. The amino and bromine groups allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromobenzenesulfonamide: Lacks the N-methyl group, which may affect its binding affinity and specificity.

    2-Amino-4-bromo-N-methylbenzenesulfonamide: The bromine atom is at a different position, which can alter its reactivity and interactions.

    N-Methylbenzenesulfonamide: Lacks both the amino and bromine groups, making it less versatile in chemical reactions.

Uniqueness

2-Amino-5-bromo-N-methylbenzenesulfonamide;hydrochloride is unique due to the presence of both the amino and bromine groups, which provide a combination of reactivity and binding properties not found in similar compounds. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-amino-5-bromo-N-methylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2S.ClH/c1-10-13(11,12)7-4-5(8)2-3-6(7)9;/h2-4,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEQOFOCYZRZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247107-00-0
Record name 2-amino-5-bromo-N-methylbenzene-1-sulfonamide hydrochloride
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